molecular formula C9H8ClNO2 B8452415 N-(2-chloro-3-formylphenyl)acetamide

N-(2-chloro-3-formylphenyl)acetamide

Cat. No.: B8452415
M. Wt: 197.62 g/mol
InChI Key: RLVCQGKODFEARA-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-formylphenyl)acetamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. The specific physicochemical properties, biological activities, and research applications for this exact isomer require further experimental characterization. Compounds with similar structures, such as N-(3-Chloro-2-formylphenyl)acetamide (CAS 35490-91-6), share the core acetamide and formylphenyl backbone, which is often utilized as a synthetic intermediate . Research on phenylacetamide derivatives has demonstrated their potential as key scaffolds in developing biologically active molecules. For instance, some derivatives have been systematically designed and synthesized as potent Monoamine Oxidase A (MAO-A) inhibitors , showing significant antidepressant activity in preclinical studies . The presence of both the reactive formyl group and the chloroacetamide moiety in related structures makes this class of compounds versatile building blocks for constructing more complex heterocyclic systems, such as benzimidazole derivatives, which are valuable in pharmaceutical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

N-(2-chloro-3-formylphenyl)acetamide

InChI

InChI=1S/C9H8ClNO2/c1-6(13)11-8-4-2-3-7(5-12)9(8)10/h2-5H,1H3,(H,11,13)

InChI Key

RLVCQGKODFEARA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Substituents on the phenyl ring significantly impact crystallinity and molecular packing. For example:

  • N-(3-Chlorophenyl)-2,2,2-trichloroacetamide () crystallizes in a monoclinic system with one molecule per asymmetric unit. Meta-substituted electron-withdrawing groups (e.g., Cl, NO₂) reduce symmetry and increase lattice constants compared to electron-donating groups like methyl .
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloroacetamide () exhibits tighter packing due to dual chloro substituents, contrasting with the single-substituent analogs.

Data Tables

Table 1: Comparison of Key Acetamide Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
N-(2-Chloro-3-formylphenyl)acetamide 2-Cl, 3-CHO, NHCOCH₃ Not reported Hypothesized strong dipole interactions -
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide 3-Cl, NHCOCCl₃ Not reported Monoclinic crystal system
N-(4-Bromophenyl)-pyridazinone acetamide 4-Br, pyridazinone FPR2 agonist (EC₅₀: 50 nM) Activates neutrophil chemotaxis
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide 3-CN, pyridin-3-yl SARS-CoV-2 protease inhibitor Binding affinity: −22 kcal/mol
N-(3-Chloro-4-hydroxyphenyl)acetamide 3-Cl, 4-OH Photodegradation product Isolated from Agriophyllum squarrosum

Table 2: Substituent Effects on Physicochemical Properties

Substituent Position/Type Impact on Properties Example Compound Reference
2-Cl, 3-CHO Enhanced dipole interactions; potential for H-bonding and π-π stacking This compound -
3-Cl Reduced symmetry; increased lattice constants in crystals N-(3-Chlorophenyl)-trichloroacetamide
4-OH Improved solubility in polar solvents; susceptibility to oxidation N-(3-Chloro-4-hydroxyphenyl)acetamide
Meta-NO₂ Strong electron withdrawal; destabilizes HOMO-LUMO gap N-(3-Nitrophenyl)acetamide (hypothetical)

Preparation Methods

Synthesis of N-(2-Chlorophenyl)acetamide

The precursor, N-(2-chlorophenyl)acetamide, is synthesized via acetylation of 2-chloroaniline. In a typical procedure, 2-chloroaniline reacts with acetic anhydride in the presence of a base such as sodium acetate, yielding the acetamide derivative in >90% purity. The reaction proceeds under mild conditions (25–40°C, 2–4 hours), with the acetamide group serving as both a protecting group and a directing moiety for subsequent reactions.

Vilsmeier-Haack Formylation

The formylation step employs the Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). N-(2-Chlorophenyl)acetamide is treated with the reagent at 0–5°C, followed by gradual warming to 90°C to facilitate electrophilic aromatic substitution. The acetamide’s meta-directing effect positions the formyl group at the 3-position relative to the chlorine atom.

Key Reaction Conditions

  • Reagent Ratio : POCl₃:DMF = 1:1.2 (molar)

  • Temperature : 0–5°C (initial), 90°C (final)

  • Yield : 78–85%

This method’s efficiency hinges on strict temperature control to minimize side reactions, such as over-chlorination or decomposition. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic singlet peaks for the formyl proton (δ 10.54 ppm) and acetamide carbonyl (δ 168.2 ppm).

Oxidation of N-(2-Chloro-3-(hydroxymethyl)phenyl)acetamide

This two-step approach involves synthesizing a hydroxymethyl intermediate followed by oxidation to the aldehyde.

Synthesis of N-(2-Chloro-3-(hydroxymethyl)phenyl)acetamide

Starting from 2-chloro-3-methylaniline, the methyl group is functionalized via bromination and hydrolysis:

  • Bromination : N-(2-Chloro-3-methylphenyl)acetamide reacts with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) to yield N-(2-chloro-3-(bromomethyl)phenyl)acetamide.

  • Hydrolysis : The bromomethyl intermediate is treated with aqueous sodium hydroxide (10% w/v) at 50°C, producing the hydroxymethyl derivative in 88% yield.

Oxidation to Formyl Group

The hydroxymethyl group is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) and DMF. This method, adapted from the oxidation of N-(3-(hydroxymethyl)phenyl)acetamide, achieves 95% conversion under inert atmospheres (N₂ or Ar).

Optimized Conditions

  • Oxidant : PCC (3 equivalents)

  • Solvent : CH₂Cl₂:DMF (12:1 v/v)

  • Time : 2 hours at 25°C

The product is purified via column chromatography (hexane:ethyl acetate, 1:2), with infrared (IR) spectroscopy verifying the formyl stretch at 1,672 cm⁻¹.

Multi-Step Functionalization of 2-Chloro-3-methylaniline

This route combines acetylation, bromination, hydrolysis, and oxidation, offering flexibility for large-scale production.

Acetylation and Bromination

2-Chloro-3-methylaniline is acetylated using chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃). The resulting N-(2-chloro-3-methylphenyl)acetamide undergoes bromination with NBS to introduce a bromomethyl group, as detailed in Section 2.1.

Hydrolysis and Oxidation

The bromomethyl intermediate is hydrolyzed to hydroxymethyl and oxidized as described in Section 2.2. This method’s main advantage is the use of inexpensive starting materials, though it requires careful handling of brominating agents.

Comparative Analysis of Synthetic Routes

Method Steps Yield Key Advantages Limitations
Vilsmeier-Haack278–85%Direct, regioselectiveRequires POCl₃ (corrosive)
Hydroxymethyl Oxidation288–95%High yield, mild conditionsMulti-step synthesis of intermediate
Multi-Step Functionalization470–82%Scalable, uses commercial precursorsLabor-intensive, lower overall yield

The Vilsmeier-Haack method is optimal for small-scale synthesis due to its simplicity, while the hydroxymethyl oxidation route suits high-purity demands. The multi-step approach balances cost and scalability but requires rigorous process control.

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR (CDCl₃): δ 2.18 (s, 3H, CH₃), 7.42–7.55 (m, 3H, Ar-H), 10.12 (s, 1H, CHO).

  • IR : 1,672 cm⁻¹ (C=O stretch), 1,543 cm⁻¹ (N–H bend).

  • Mass Spectrometry : m/z 211.05 [M+H]⁺.

Purity assessments via high-performance liquid chromatography (HPLC) show >98% purity for all methods when optimized .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing N-(2-chloro-3-formylphenyl)acetamide derivatives?

  • Answer : Two primary routes are commonly employed:

  • C-amidoalkylation of aromatics : Reacting trichloroethyl intermediates with aromatic substrates (e.g., naphthalene or chlorothiophene derivatives) in the presence of Lewis acids, followed by hydrolysis to yield chloroacetamide derivatives .
  • Carbodiimide-mediated coupling : Using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate carboxylic acids (e.g., dichlorophenylacetic acid) with amines under controlled conditions (e.g., 273 K, dichloromethane solvent) .
    • Key considerations : Optimize reaction stoichiometry and temperature to minimize side products (e.g., bis-thiophene derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Answer :

  • IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3200–3350 cm⁻¹) stretches to confirm amide bond formation .
  • NMR spectroscopy :
  • ¹H NMR : Analyze chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (e.g., CH2Cl at δ 4.0–4.5 ppm) .
  • ¹³C NMR : Confirm formyl (δ ~190 ppm) and acetamide carbonyl (δ ~170 ppm) signals .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to corroborate structural assignments .

Q. What purification and crystallization strategies are recommended for isolating high-purity N-(aryl)acetamides?

  • Answer :

  • Solvent extraction : Use dichloromethane to isolate products from aqueous phases, followed by drying over sodium sulfate .
  • Slow evaporation : Crystallize compounds from solvents like methylene chloride or ethanol under controlled temperature to obtain single crystals suitable for X-ray analysis .

Advanced Questions

Q. How should researchers resolve contradictions in crystallographic data arising from multiple conformers in the asymmetric unit?

  • Answer :

  • Multi-model refinement : Use software like SHELXL to refine each conformer independently, assigning occupancy factors based on electron density maps .
  • Hydrogen bonding analysis : Compare intermolecular interactions (e.g., N–H⋯O bonds) across conformers to identify dominant packing motifs. For example, in a study of dichlorophenylacetamide, three molecules in the asymmetric unit exhibited dihedral angle variations (54.8°–77.5°) but shared consistent R₂²(10) hydrogen-bonded dimers .
  • Validation tools : Employ checkCIF/PLATON to assess geometric outliers and ensure compliance with crystallographic standards .

Q. What experimental designs are optimal for studying substituent effects on solid-state geometry in N-(aryl)acetamides?

  • Answer :

  • Systematic substitution : Synthesize derivatives with varying substituents (e.g., -Cl, -CH₃, -NO₂) at meta/para positions and compare dihedral angles between aryl and amide planes. For example, meta-substituted trichloroacetamides exhibit greater steric repulsion, leading to rotated amide groups (~44°–54°) compared to para analogs .
  • X-ray crystallography : Use high-resolution data (θ > 25°) to detect subtle conformational differences. Halogen bonding (e.g., Cl⋯O interactions at 2.97 Å) can stabilize specific conformations .
  • Computational modeling : Pair crystallographic data with DFT calculations to predict substituent-dependent torsional barriers .

Q. How can researchers ensure accurate refinement of hydrogen bonding networks in chloroacetamide crystals?

  • Answer :

  • High-resolution data collection : Use synchrotron radiation or low-temperature (100 K) measurements to enhance data quality, reducing errors in H-atom positioning .
  • Restrained refinement : Apply SHELXL constraints (e.g., DFIX for N–H⋯O distances) while allowing thermal parameters (Uiso) to refine freely. For example, in a study of Z-configured acetamides, Cl⋯O interactions were validated using isotropic displacement parameters .
  • Validation metrics : Monitor R-factor gaps (R₁ − wR₂) to detect over-constraint; values < 5% indicate reliable refinement .

Methodological Notes

  • Software : SHELX suite (SHELXL/SHELXD) is preferred for small-molecule refinement due to its robustness in handling twinned data and high R-factors .
  • Safety protocols : Handle chloroacetamides in fume hoods with PPE (gloves, goggles), as some derivatives may exhibit acute toxicity (refer to SDS sheets for specific compounds) .

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